Compound Description: Acortatarin A is a spiroalkaloid reported to have a bitter taste with a sensory threshold between 0.5 and 785 μmol/kg. [] It is found in roasted garlic and is a product of the Maillard reaction between glucose and S-allyl-l-cysteine. []
Pollenopyrroside A
Compound Description: Similar to Acortatarin A, Pollenopyrroside A is another spiroalkaloid identified in roasted garlic, derived from the Maillard reaction involving glucose and S-allyl-l-cysteine. [] It also exhibits a bitter taste profile with a threshold in the range of 0.5 to 785 μmol/kg. []
Compound Description: ODI-8 belongs to the triazine class of compounds and exhibits potent antibacterial activity against Salmonella typhimurium. [] It shows a minimum inhibitory concentration (MIC) of 0.0041 mg/cm3 and a growth inhibition zone diameter ranging from 22.6±0.61 mm to 24±0.36 mm. []
Compound Description: ODI-13 is another triazine derivative investigated for its antibacterial effects against Salmonella typhimurium. [] Similar to ODI-8, it demonstrates a low MIC of 0.0041 mg/cm3 and a large growth inhibition zone diameter (22.6±0.61 mm to 24±0.36 mm), indicating strong antibacterial potency. []
Compound Description: ODI-45, a tricyclic triazine compound, shows potent antibacterial activity against Salmonella typhimurium. [] It exhibits a very low MIC of 0.0041 mg/cm3 and a large growth inhibition zone diameter ranging from 22.6±0.61 mm to 24±0.36 mm, highlighting its strong inhibitory effect on bacterial growth. []
Compound Description: ODI-60 is a tricyclic triazine derivative that demonstrates strong antibacterial activity against Salmonella typhimurium. [] It has a remarkably low MIC of 0.0041 mg/cm3 and a large growth inhibition zone diameter ranging from 22.6±0.61 mm to 24±0.36 mm, reflecting its potent antibacterial properties. []
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